7-Octen-3-one, 2,2-dimethyl-
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Overview
Description
7-Octen-3-one, 2,2-dimethyl- is an organic compound with the molecular formula C10H18O. It is a ketone with a double bond in the octene chain and two methyl groups attached to the third carbon. This compound is known for its distinct odor and is used in various applications, including flavoring and fragrance industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Octen-3-one, 2,2-dimethyl- can be achieved through several methods. One common approach involves the oxidation of 7-Octen-3-ol, 2,2-dimethyl- using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent. The reaction typically occurs under mild conditions and yields the desired ketone.
Industrial Production Methods
In industrial settings, the production of 7-Octen-3-one, 2,2-dimethyl- may involve the catalytic dehydrogenation of 7-Octen-3-ol, 2,2-dimethyl-. This process is carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), at elevated temperatures. The reaction is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-Octen-3-one, 2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: It can be reduced to the corresponding alcohol, 7-Octen-3-ol, 2,2-dimethyl-, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), typically in anhydrous solvents.
Substitution: Various nucleophiles, such as Grignard reagents, under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the ketone.
Scientific Research Applications
7-Octen-3-one, 2,2-dimethyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Studied for its interactions with biological systems, including its effects on olfactory receptors.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the flavor and fragrance industry for its distinct odor profile.
Mechanism of Action
The mechanism of action of 7-Octen-3-one, 2,2-dimethyl- involves its interaction with specific molecular targets, such as olfactory receptors. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its odor. The exact molecular pathways and targets may vary depending on the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Octen-1-ol, 3,7-dimethyl-: An alcohol with a similar structure but different functional group.
1-Octen-3-one: A ketone with a similar carbon chain but different substitution pattern.
2,6-Dimethyl-7-Octen-2-Ol: Another compound with a similar carbon skeleton but different functional groups.
Uniqueness
7-Octen-3-one, 2,2-dimethyl- is unique due to its specific substitution pattern and functional group, which confer distinct chemical and physical properties. Its unique odor profile makes it valuable in the flavor and fragrance industry, and its reactivity allows for diverse applications in organic synthesis.
Properties
CAS No. |
95664-94-1 |
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Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2,2-dimethyloct-7-en-3-one |
InChI |
InChI=1S/C10H18O/c1-5-6-7-8-9(11)10(2,3)4/h5H,1,6-8H2,2-4H3 |
InChI Key |
PIILHJPPYAOSQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CCCC=C |
Origin of Product |
United States |
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